Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate
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Overview
Description
Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate is a chemical compound with the molecular formula C12H16N2O3. It is often used in organic synthesis and has applications in various fields of scientific research. This compound is known for its unique structure, which includes an ethyl group, a benzyloxycarbonyl group, and an aminoacetimidate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate typically involves the reaction of ethyl 2-aminoacetimidate with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modification of their structure and function. The pathways involved in these reactions are often complex and may include multiple steps, such as activation, binding, and transformation.
Comparison with Similar Compounds
Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate can be compared with other similar compounds, such as:
Ethyl 2-(((benzyloxy)carbonyl)amino)acetate: Similar structure but different reactivity due to the presence of an ester group instead of an imidate group.
Ethyl 2-(((benzyloxy)carbonyl)amino)acetohydrazide: Contains a hydrazide group, leading to different chemical properties and applications.
Ethyl 2-(((benzyloxy)carbonyl)amino)acetyl chloride: The presence of a chloride group makes it more reactive in substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions.
Properties
CAS No. |
1755-98-2 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylamino)ethanimidate |
InChI |
InChI=1S/C12H16N2O3/c1-2-16-11(13)8-14-12(15)17-9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3,(H,14,15) |
InChI Key |
MOUXOTUMVDKGHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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